Diacetazotol Diacetazotol Diacetylaminoazotoluene is a member of azobenzenes.
Brand Name: Vulcanchem
CAS No.: 83-63-6
VCID: VC0006791
InChI: InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3
SMILES: CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol

Diacetazotol

CAS No.: 83-63-6

Cat. No.: VC0006791

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Diacetazotol - 83-63-6

CAS No. 83-63-6
Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
IUPAC Name N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Standard InChI InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3
Standard InChI Key YIEDSISPYKQADU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C
Canonical SMILES CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C

Chemical Identity and Structural Characteristics

Diacetazotol is classified as a toluide derivative, characterized by the presence of two acetyl groups attached to a toluidine backbone. The compound’s IUPAC name, N,N'-diacetyl-4-methylbenzene-1,3-diamine, reflects its structural configuration. The molecular structure features a central benzene ring substituted with methyl and amine groups, each acetylated to form the final compound .

Molecular Properties

The following table summarizes key physicochemical properties of Diacetazotol:

PropertyValue
Molecular FormulaC18H19N3O2\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight309.4 g/mol
CAS Number83-63-6
SMILES NotationCC(=O)N(C(C)=O)c1ccc(cc1C)\N=N\c1ccccc1C
SolubilityNot fully characterized; soluble in DMSO for in vitro studies

The compound’s stability is optimal at temperatures below -20°C, with a documented shelf life exceeding two years under recommended storage conditions .

Synthesis and Production

Diacetazotol is synthesized through a multi-step organic reaction process. The primary route involves the acetylation of 4-methyl-1,3-phenylenediamine using acetic anhydride as the acetylating agent. This reaction typically proceeds under acidic or basic catalysis, yielding the diacetylated product.

Reaction Mechanism

The synthesis can be summarized as follows:

  • Acetylation of Primary Amine: The primary amine group on the toluidine backbone reacts with acetic anhydride to form an acetamide derivative.

  • Secondary Acetylation: The remaining amine group undergoes a second acetylation step, resulting in the formation of Diacetazotol .

The reaction is monitored using thin-layer chromatography (TLC) to ensure completion, and the product is purified via recrystallization from a suitable solvent such as ethanol.

Pharmacological Activity and Mechanism of Action

Diacetazotol’s primary pharmacological action involves the inhibition of dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity. Dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), activate the aryl hydrocarbon receptor (AhR), leading to the upregulation of cytochrome P450 enzymes like CYP1A1. EROD activity serves as a biomarker for CYP1A1 induction .

Inhibitory Potency

In vitro studies demonstrate that Diacetazotol inhibits EROD activity with an IC₅₀ value of 75±4nM75 \pm 4 \, \text{nM} . This potency suggests its potential utility in mitigating dioxin toxicity, particularly in contexts such as environmental exposure or industrial accidents.

Target Engagement

Diacetazotol also exhibits activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in parasites. By inhibiting DHODH, the compound disrupts nucleotide synthesis, offering a pathway for antiparasitic drug development .

Research Advancements and Future Directions

3D-QSAR Studies

A 2011 study by Li et al. employed three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to optimize Diacetazotol’s inhibitory profile. The models revealed that electron-withdrawing substituents on the benzene ring enhance DHODH binding affinity, while bulky groups at the para position reduce steric hindrance .

Challenges and Limitations

Despite its promise, Diacetazotol faces challenges in pharmacokinetics, including poor oral bioavailability and rapid hepatic metabolism. Current research focuses on prodrug formulations and nanoencapsulation to improve its therapeutic index .

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